5-Chloro-2-phenylpyridin-3-ol
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Overview
Description
5-Chloro-2-phenylpyridin-3-ol is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a phenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-phenylpyridin-3-ol typically involves the chlorination of 2-phenylpyridin-3-ol. One common method is the reaction of 2-phenylpyridin-3-ol with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly reagents is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-phenylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or ammonia (NH₃) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
5-Chloro-2-phenylpyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Chloro-2-phenylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridin-3-ol: Lacks the chlorine substitution, which may affect its reactivity and biological activity.
5-Bromo-2-phenylpyridin-3-ol: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and applications.
2-Phenylpyridine: Lacks the hydroxyl group, resulting in different chemical behavior and applications
Uniqueness
5-Chloro-2-phenylpyridin-3-ol is unique due to the presence of both a chlorine atom and a phenyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H8ClNO |
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Molecular Weight |
205.64 g/mol |
IUPAC Name |
5-chloro-2-phenylpyridin-3-ol |
InChI |
InChI=1S/C11H8ClNO/c12-9-6-10(14)11(13-7-9)8-4-2-1-3-5-8/h1-7,14H |
InChI Key |
IIZARGCWFKIWTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=N2)Cl)O |
Origin of Product |
United States |
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